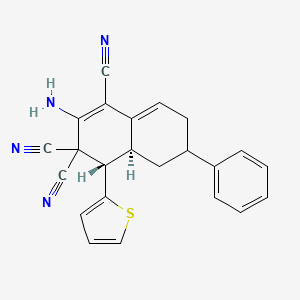![molecular formula C22H20N2O B15012959 (3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol](/img/structure/B15012959.png)
(3-{[(E)-(9-ethyl-9H-carbazol-3-yl)methylidene]amino}phenyl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is a complex organic compound that features a combination of carbazole and phenyl groups This compound is notable for its unique structure, which includes an azomethine linkage (C=N) and a hydroxyl group (OH)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL typically involves the condensation of 9-ethyl-9H-carbazole-3-carbaldehyde with 3-aminophenylmethanol. This reaction is carried out in an ethanol solvent under stirring conditions. The reaction proceeds efficiently at room temperature, yielding the desired Schiff base product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The azomethine linkage can be reduced to form an amine.
Substitution: The phenyl and carbazole rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of a primary or secondary amine.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry due to its ability to form stable complexes with metal ions.
Biology: Investigated for its potential antifungal, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the development of organic photovoltaic materials and electroluminescent devices.
作用機序
The mechanism of action of {3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL involves its interaction with various molecular targets. The azomethine linkage allows it to act as a ligand, coordinating with metal ions and forming stable complexes. These complexes can exhibit unique catalytic, pharmacological, and physicochemical properties . The hydroxyl group also contributes to its reactivity, enabling hydrogen bonding and other interactions with biological molecules.
類似化合物との比較
Similar Compounds
- 1,3-Bis{[(E)-(9-ethyl-9H-carbazol-3-yl)methylene]amino}propan-2-ol
- (2E)-1-(2,5-Dimethylfuran-3-yl)-3-(9-ethyl-9H-carbazol-3-yl)prop-2-en-1-one
Uniqueness
{3-[(E)-[(9-ETHYL-9H-CARBAZOL-3-YL)METHYLIDENE]AMINO]PHENYL}METHANOL is unique due to its specific combination of carbazole and phenyl groups, along with the presence of both azomethine and hydroxyl functionalities. This combination imparts distinct chemical reactivity and potential for diverse applications, setting it apart from other similar compounds.
特性
分子式 |
C22H20N2O |
|---|---|
分子量 |
328.4 g/mol |
IUPAC名 |
[3-[(9-ethylcarbazol-3-yl)methylideneamino]phenyl]methanol |
InChI |
InChI=1S/C22H20N2O/c1-2-24-21-9-4-3-8-19(21)20-13-16(10-11-22(20)24)14-23-18-7-5-6-17(12-18)15-25/h3-14,25H,2,15H2,1H3 |
InChIキー |
CHLWQZNKBIPHBR-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=C(C=C(C=C2)C=NC3=CC=CC(=C3)CO)C4=CC=CC=C41 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,4-Difluoro-N'-[(1E)-1-[3-fluoro-4-(piperidin-1-YL)phenyl]ethylidene]benzohydrazide](/img/structure/B15012876.png)
![N'-[(E)-(2-methoxyphenyl)methylidene]decane-1-sulfonohydrazide](/img/structure/B15012883.png)
![5-[(2E)-2-(2,4-dichlorobenzylidene)hydrazinyl]-1-(naphthalen-1-yl)-1H-tetrazole](/img/structure/B15012884.png)
![4-[(E)-{[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenyl 4-bromobenzoate](/img/structure/B15012897.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012901.png)

![(3E)-3-{2-[(2-bromo-4-methylphenoxy)acetyl]hydrazinylidene}-N-ethylbutanamide](/img/structure/B15012907.png)
![(1E)-1-{[5-(4-methoxy-2-nitrophenyl)furan-2-yl]methylidene}-2-(4-nitrophenyl)hydrazine](/img/structure/B15012915.png)
![N-[(E)-{2-[cyclohexyl(methyl)amino]-5-nitrophenyl}methylidene]dibenzo[b,d]furan-3-amine](/img/structure/B15012932.png)
![N-{2-[(4-bromobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}-2-methylbenzamide](/img/structure/B15012943.png)
![3-[(E)-({2-[(Furan-2-YL)formamido]acetamido}imino)methyl]phenyl 4-nitrobenzoate](/img/structure/B15012954.png)
![4-{(E)-[2-(naphthalen-1-ylacetyl)hydrazinylidene]methyl}phenyl benzoate](/img/structure/B15012967.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]-5-(piperidin-1-ylmethyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B15012981.png)
![4-{(E)-[2-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)hydrazinylidene]methyl}phenyl 3-fluorobenzoate](/img/structure/B15012986.png)
